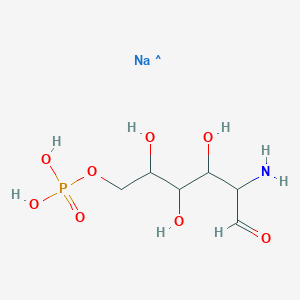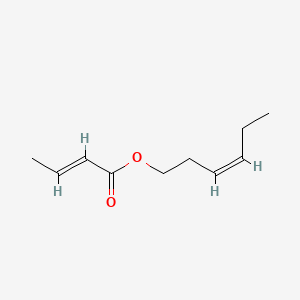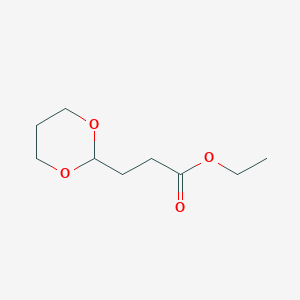
6-Bromo-2-naphtalonitrile
Vue d'ensemble
Description
6-Bromonaphthalene-2-carbonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related bromonaphthalene derivatives and their synthesis, which can provide insights into the properties and reactivity of 6-bromonaphthalene-2-carbonitrile. These derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and bioactive polyphenols .
Synthesis Analysis
The synthesis of related compounds, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at elevated temperatures . Another synthesis route for a brominated phthalide derivative employs a combination of tandem Michael addition-Claisen condensation and copper bromide-mediated multi-step reactions . These methods suggest that the synthesis of 6-bromonaphthalene-2-carbonitrile could potentially involve similar catalytic systems and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 6-bromonaphthalene-2-carbonitrile is not explicitly analyzed in the provided papers, the structure of bromonaphthalene derivatives typically includes a bromine atom attached to a naphthalene ring, which can significantly influence the electronic properties of the molecule. The presence of the nitrile group (-CN) at the 2-position would likely contribute to the molecule's reactivity, making it a potential candidate for further functionalization .
Chemical Reactions Analysis
The papers describe reactions involving bromonaphthalene derivatives, such as the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a lithium amide, leading to rearranged carbonitriles . This indicates that bromonaphthalene compounds can participate in addition-rearrangement pathways, potentially forming complex structures. The reactivity of the bromine atom and the nitrile group in 6-bromonaphthalene-2-carbonitrile would likely allow for similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromonaphthalene-2-carbonitrile can be inferred from the properties of related compounds. Bromonaphthalenes are generally characterized by their stability and reactivity towards nucleophilic substitution due to the presence of the bromine atom. The nitrile group is polar and can engage in various chemical reactions, such as hydrolysis or reduction. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be expected to be influenced by the bromine and nitrile substituents .
Applications De Recherche Scientifique
Nanoscience et Nanotechnologie
Les nanocristaux et leur organisation mésoscopique constituent un aspect important de la nanoscience et de la nanotechnologie . Bien qu’il n’y ait pas de mention directe du 6-Bromo-2-naphtalonitrile dans ce contexte, il est plausible qu’il puisse être utilisé dans la synthèse de nanocristaux compte tenu de sa structure chimique.
Catalyseurs à atome unique
Explorer l’application des catalyseurs à atome unique et élucider leur mécanisme réactionnel est devenu un domaine de recherche très actif . Bien que le this compound ne soit pas directement mentionné dans ce contexte, il est concevable qu’il puisse être utilisé dans la préparation ou la caractérisation de catalyseurs à atome unique en raison de sa structure chimique unique.
Propriétés
IUPAC Name |
6-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIXVAHSLRLVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562724 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91065-17-7 | |
| Record name | 6-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














